

Mass Spectrometry Fragmentation Analysis: N-Ethylbenzylamine and its Analogs

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Compound of Interest

Compound Name: N-Ethylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of **N-Ethylbenzylamine** and Structurally Related Compounds.

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of **N-Ethylbenzylamine**, N-methylbenzylamine, and dibenzylamine. Understanding these fragmentation pathways is crucial for the identification and structural elucidation of these and similar compounds in various research and development settings. The data presented is compiled from publicly available spectral databases and literature.

Data Presentation: Comparative Fragmentation Patterns

The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities observed in the EI mass spectra of **N-Ethylbenzylamine** and its structural analogs, N-methylbenzylamine and dibenzylamine. The fragmentation of these molecules is largely governed by the stability of the resulting carbocations, with benzylic cleavage being a predominant pathway.

Compound	Molecular Ion (M ⁺)	Base Peak (m/z)	Major Fragment Ions (m/z) and Relative Intensities
N-Ethylbenzylamine	135 (low intensity or absent)	91	135 (M ⁺), 120 ([M-CH ₃] ⁺), 106 ([M-C ₂ H ₅] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion), 77 ([C ₆ H ₅] ⁺), 58 ([C ₃ H ₈ N] ⁺)
N-Methylbenzylamine	121 (low intensity or absent)	91	121 (M ⁺), 120 ([M-H] ⁺), 106 ([M-CH ₃] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion), 77 ([C ₆ H ₅] ⁺), 44 ([C ₂ H ₆ N] ⁺)
Dibenzylamine	197 (present)	91	197 (M ⁺), 196 ([M-H] ⁺), 120, 106, 91 ([C ₇ H ₇] ⁺ , tropylium ion), 77 ([C ₆ H ₅] ⁺), 65

Note: The relative intensities for **N-Ethylbenzylamine** are qualitative due to the limited availability of complete, quantitative public data. The tropylium ion at m/z 91 is consistently the base peak for these compounds due to its high stability.

Experimental Protocols

The following is a typical experimental protocol for acquiring electron ionization mass spectra of N-alkylbenzylamines using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve 1-5 mg of the amine sample in 1 mL of a volatile organic solvent such as methanol, ethanol, or dichloromethane.
- If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

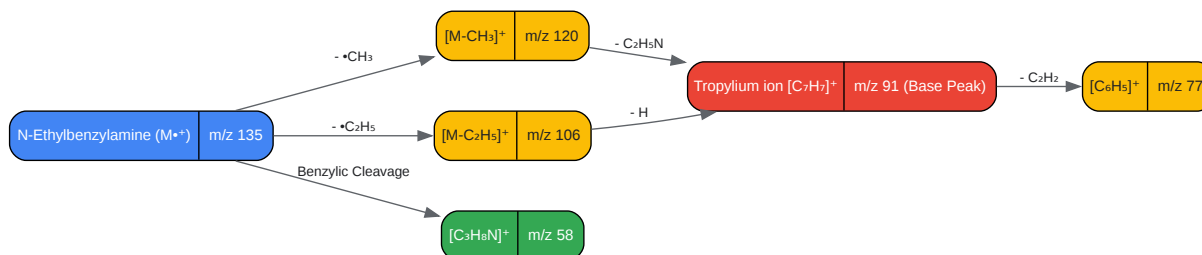
- GC System: Agilent 6890 or similar.
- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Injection Mode: Splitless or split (e.g., 20:1) depending on sample concentration.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5975 MSD or equivalent single quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[1\]](#)
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

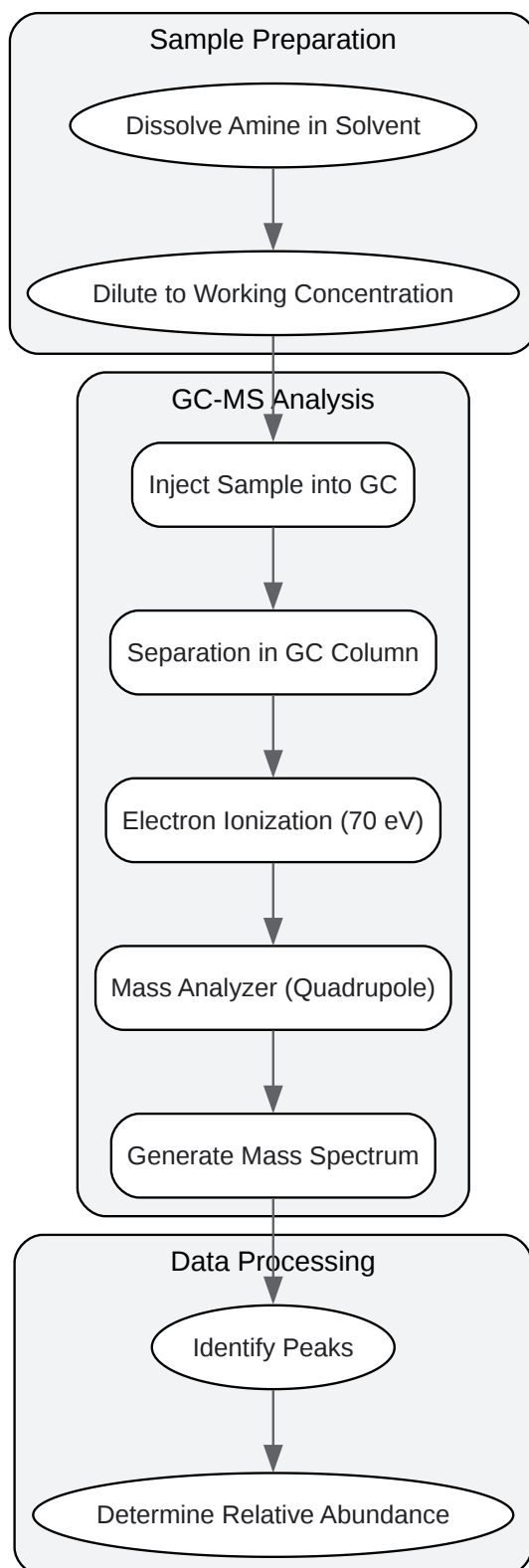
Mandatory Visualizations

The following diagrams illustrate the proposed fragmentation pathway of **N-Ethylbenzylamine** and the general experimental workflow for GC-MS analysis.



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Caption: Proposed EI fragmentation pathway of **N-Ethylbenzylamine**.



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Caption: General experimental workflow for GC-MS analysis of amines.

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References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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